molecular formula C28H26N2O B2615805 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine CAS No. 306325-60-0

2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine

Cat. No.: B2615805
CAS No.: 306325-60-0
M. Wt: 406.529
InChI Key: TUWFLLINFSJUJD-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a diphenylimidazolidine core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine typically involves the reaction of 3-(benzyloxy)benzaldehyde with diphenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine undergoes various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The imidazolidine ring can be reduced to form secondary amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The imidazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Methoxy)phenyl)-1,3-diphenylimidazolidine
  • 2-(3-(Ethoxy)phenyl)-1,3-diphenylimidazolidine
  • 2-(3-(Propoxy)phenyl)-1,3-diphenylimidazolidine

Uniqueness

2-(3-(Benzyloxy)phenyl)-1,3-diphenylimidazolidine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug design and other applications.

Properties

IUPAC Name

1,3-diphenyl-2-(3-phenylmethoxyphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O/c1-4-11-23(12-5-1)22-31-27-18-10-13-24(21-27)28-29(25-14-6-2-7-15-25)19-20-30(28)26-16-8-3-9-17-26/h1-18,21,28H,19-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWFLLINFSJUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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